N-Cyano acetyl urethane
Description
Overview of N-Cyanoacetylurethane as a Versatile Synthetic Intermediate
N-Cyanoacetylurethane is highly valued as a multifaceted intermediate in organic chemistry due to the presence of multiple reactive sites within its structure. chemimpex.com This allows it to be a starting point for the synthesis of diverse chemical entities. Its applications are particularly prominent in the pharmaceutical industry, where it functions as a key intermediate in the creation of bioactive compounds. chemimpex.comechemi.com
Detailed research findings have demonstrated its role in the synthesis of specific therapeutic agents. For instance, it is utilized in the development of inhibitors that target the PDZ domain of the PICK1 protein, which is implicated in conditions such as brain ischemia and pain. chemdad.comchemicalbook.comchemicalbook.com Furthermore, it is a precursor in the synthesis of cathepsin K inhibitors. chemdad.comchemicalbook.comchemicalbook.com Its application also extends to the synthesis of thyroid hormone analogs, highlighting its importance in medicinal chemistry. google.com
Beyond pharmaceuticals, N-Cyanoacetylurethane is employed in the formulation of agrochemicals and in polymer chemistry to create specialty polymers with enhanced thermal stability and mechanical properties. chemimpex.com The compound's ability to act as a precursor for various heterocyclic compounds, which are crucial scaffolds in drug discovery, further underscores its versatility. biosynth.comchemblink.com
Structural Characteristics and Fundamental Chemical Basis for Reactivity
The reactivity of N-Cyanoacetylurethane stems directly from its distinct molecular architecture. The molecule, with the chemical formula C₆H₈N₂O₃, incorporates several functional groups that dictate its chemical behavior: a reactive cyano group (-C≡N), an amide linkage (-C(O)NH-), and an ethyl carbamate (B1207046) (urethane) moiety (-NHCO₂Et). nih.govbiosynth.com
The fundamental basis for its reactivity lies in the electrophilic and nucleophilic nature of its constituent parts. The cyano group and the carbonyl centers are susceptible to nucleophilic attack, while the methylene (B1212753) group adjacent to the cyano group exhibits acidic protons, enabling deprotonation and subsequent reactions. This unique combination allows N-Cyanoacetylurethane to participate in a variety of chemical transformations, including condensation reactions, nucleophilic additions, and cycloadditions. chemimpex.com
Its ability to form metal complexes is another significant aspect of its reactivity. Research has shown that N-Cyanoacetylurethane can react with palladium and ruthenium complexes to form four-membered metallacyclic rings known as metallalactams. researchgate.netacs.org These organometallic intermediates open pathways to novel catalytic processes and molecular structures.
Physicochemical Properties of N-Cyanoacetylurethane
| Property | Value | References |
|---|---|---|
| CAS Number | 6629-04-5 | chemimpex.comchembk.combiosynth.com |
| Molecular Formula | C₆H₈N₂O₃ | nih.govchemimpex.combiosynth.com |
| Molecular Weight | 156.14 g/mol | chemimpex.combiosynth.com |
| Appearance | Slightly yellow / Pale Yellow Solid | chemimpex.comchemdad.com |
| Melting Point | 167-169 °C | chemimpex.comchembk.comchemicalbook.com |
| Solubility | Soluble in DMSO and Methanol | chembk.comhandomchemical.com |
| IUPAC Name | Ethyl N-(2-cyanoacetyl)carbamate | nih.gov |
| InChIKey | HSOGVWWWGVFXGF-UHFFFAOYSA-N | nih.govechemi.com |
Historical Context of N-Cyanoacetylurethane's Role in Synthetic Methodologies
The use of N-Cyanoacetylurethane is part of the broader history of cyanoacetamide chemistry. Cyanoacetamides are a well-established class of reagents known for their utility as precursors in the synthesis of a wide variety of heterocyclic systems. researchgate.net The synthetic approaches to cyanoacetamides, which are structurally related to N-Cyanoacetylurethane, involve reactions between amines and derivatives of cyanoacetic acid. researchgate.net
One of the described synthesis methods for N-Cyanoacetylurethane itself involves the reaction of ethyl orthoformate and paraformaldehyde to generate an intermediate amide, which is then reacted with chloroacetic acid. biosynth.com This highlights its roots in fundamental organic transformations.
The role of N-Cyanoacetylurethane in more specialized areas of chemistry, such as organometallic synthesis, has been documented for several decades. For example, a 1994 study detailed the synthesis and characterization of N-cyanoacetylurethane complexes with palladium(II), demonstrating its use as a ligand in coordination chemistry. acs.org This earlier work laid the groundwork for later explorations, such as the synthesis of ruthenalactam complexes, showcasing an evolution in its application from a simple organic building block to a sophisticated ligand in organometallic chemistry. researchgate.net
Properties
CAS No. |
1727-32-8 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156 |
Origin of Product |
United States |
Synthetic Methodologies for N Cyanoacetylurethane and Its Advanced Derivatives
Direct Synthesis Routes of N-Cyanoacetylurethane
The most common approaches for synthesizing N-Cyanoacetylurethane involve the direct coupling of cyanoacetic acid with a carbamate (B1207046) source. These methods are favored for their straightforwardness and efficiency, relying on specific activating agents and conditions to drive the condensation.
The direct condensation of cyanoacetic acid and ethyl carbamate (urethane) stands as a primary route to N-Cyanoacetylurethane. This reaction requires an activating agent to facilitate the formation of the amide bond.
A widely utilized and effective method for the synthesis of N-Cyanoacetylurethane involves the condensation of cyanoacetic acid with ethyl carbamate in the presence of phosphorus oxychloride (POCl₃). This reaction is often conducted in an aprotic solvent such as toluene (B28343) or benzene (B151609), with the addition of dimethylformamide (DMF) as a co-catalyst. The POCl₃/DMF system forms a reactive Vilsmeier-Haack type reagent, which activates the carboxylic acid group of cyanoacetic acid, making it susceptible to nucleophilic attack by the nitrogen atom of ethyl carbamate.
The reaction is typically heated to facilitate the condensation and dehydration process. Yields for this method are generally good, with one documented procedure reporting a 67% yield of a white solid product after reaction in toluene at 70°C for 2 hours. Another example using benzene as the solvent reported a yield of 91%. The molar ratio of phosphorus oxychloride is a key parameter, often used in sub-stoichiometric amounts (e.g., 0.5 equivalents relative to cyanoacetic acid).
Table 1: Phosphorus Oxychloride-Mediated Synthesis of N-Cyanoacetylurethane
| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Cyanoacetic acid (1 mol) | Ethyl aminoformate (1 mol) | POCl₃ (0.5 mol), DMF (5 mL) | Toluene | 70°C | 2 h | 67% | |
| Cyanoacetic acid | Ethyl carbamate | POCl₃ | Benzene | 70°C | 120 min | 91% |
Alternative synthetic protocols for N-Cyanoacetylurethane involve condensing ethyl cyanoacetate (B8463686) with urea (B33335) or its derivatives. These reactions can be performed under controlled acidic or basic conditions. Catalysts such as sulfuric acid or sodium ethoxide are employed to facilitate the condensation, offering an alternative to the phosphorus oxychloride method. The choice of catalyst and solvent system is crucial for optimizing the reaction and ensuring high purity of the final product.
An alternative strategy for forming N-Cyanoacetylurethane involves the reaction of acetylurethane (B1265525) with a cyanating agent. This approach modifies a pre-existing urethane (B1682113) structure by introducing the cyano group. Thionyl chloride is one such cyanating agent that can be used for this transformation. This method proceeds by activating the acetyl group for subsequent cyanation, providing a different pathway to the target molecule.
Condensation Protocols Involving Cyanoacetic Acid and Carbamates
Synthesis of N-Cyanoacetylurethane Analogues and Substituted Derivatives
Building upon the core N-Cyanoacetylurethane structure, various analogues and derivatives can be prepared. These modifications often target the nitrogen atom of the urethane moiety to introduce new functional groups.
The synthesis of N-alkylated derivatives of N-Cyanoacetylurethane demonstrates a key class of analogues. A specific example is the production of N-cyanoacetyl-N-ethyl-urethane. This compound is synthesized using a method analogous to the parent compound's synthesis, by reacting cyanoacetic acid with an N-substituted carbamate, specifically N-ethylurethane (ethyl-N-ethyl-carbamate).
The reaction is carried out in the presence of phosphorus oxychloride and dimethylformamide in a solvent like benzene. The process involves heating the mixture, followed by workup to isolate the N-alkylated product. In one instance, this reaction, conducted at 70°C for 120 minutes, yielded N-cyanoacetyl-N-ethyl-urethane with an 85% yield and a purity of 99%. This synthesis highlights a regioselective process where the cyanoacetyl group is added to the already alkylated nitrogen of the urethane precursor.
Table 2: Synthesis of N-Cyanoacetyl-N-ethyl-urethane
| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Cyanoacetic acid (0.5 mol) | N-ethylurethane (0.55 mol) | POCl₃ (0.26 mol), DMF (15 g) | Benzene | 70°C | 120 min | 85% |
Modifications and Derivatizations at the Acetyl Moiety
The acetyl moiety of N-Cyanoacetylurethane, specifically the active methylene (B1212753) group (—CH₂—) adjacent to both a cyano (—C≡N) and a carbonyl (C=O) group, is the primary site for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This high reactivity allows for the synthesis of a broad spectrum of advanced derivatives.
Knoevenagel Condensation: The active methylene group in N-Cyanoacetylurethane readily participates in Knoevenagel condensation reactions with various aromatic and heteroaromatic aldehydes. chemicalbook.comnih.gov This reaction, typically catalyzed by a weak base such as piperidine (B6355638) or triethylamine, involves the nucleophilic addition of the carbanion generated from the methylene group to the aldehyde's carbonyl carbon, followed by dehydration to yield an α,β-unsaturated product. chemicalbook.commnstate.edu This methodology is a cornerstone for synthesizing derivatives with extended conjugation. For instance, the reaction with substituted benzaldehydes produces a range of ethyl N-(2-cyano-3-arylacryloyl)carbamates. These reactions are often efficient, with high yields, and can be promoted by conventional heating or microwave irradiation to reduce reaction times. mnstate.edu
Interactive Data Table: Knoevenagel Condensation Products of N-Cyanoacetylurethane with Aromatic Aldehydes
Below is an interactive table summarizing representative products from the Knoevenagel condensation. Users can sort the data by clicking on the column headers.
Reaction with Aryl Diazonium Salts: The active methylene protons of N-Cyanoacetylurethane are sufficiently acidic to react with electrophilic aryl diazonium salts. This coupling reaction, typically conducted in a buffered aqueous solution (e.g., sodium acetate), results in the formation of arylhydrazono derivatives. nih.govekb.eg This transformation replaces the two hydrogen atoms of the methylene group with an arylhydrazono group (=N-NH-Ar), yielding compounds such as Ethyl N-(2-cyano-2-[2-arylhydrazono]acetyl)carbamates. This synthetic route is crucial for accessing molecules with potential applications as dyes and biologically active agents.
Interactive Data Table: Hydrazono Derivatives from N-Cyanoacetylurethane and Aryl Diazonium Salts
This table presents examples of hydrazono derivatives synthesized from N-Cyanoacetylurethane.
Formation of Ketene (B1206846) Dithioacetals: Further derivatization at the acetyl moiety can be achieved through reaction with carbon disulfide in the presence of a base like potassium carbonate, followed by alkylation. nih.gov This sequence transforms the active methylene group into a ketene dithioacetal. For example, treatment with carbon disulfide and subsequent reaction with methyl iodide produces the corresponding ketene S,S-dithioacetal derivative, which can serve as a versatile intermediate for further synthetic elaborations. nih.gov
Structural Elaboration of the Urethane Linkage
The urethane linkage (—NH—CO—O—) in N-Cyanoacetylurethane is generally more stable than the acetyl moiety, but it can undergo specific transformations to yield structurally distinct derivatives. These reactions typically involve nucleophilic attack at the carbonyl carbon of the urethane group.
Aminolysis: The reaction of the urethane with primary or secondary amines, a process known as aminolysis, can lead to the formation of N-cyanoacetyl-N'-substituted ureas. mdpi.com In this reaction, the amine nucleophile attacks the urethane's carbonyl carbon, leading to the displacement of the ethoxy group (—OCH₂CH₃) and the formation of a new carbon-nitrogen bond. This transformation effectively converts the ethyl carbamate functionality into a urea derivative. The reactivity in aminolysis reactions is generally higher for primary amines compared to secondary amines, and the process can be influenced by temperature and catalysts. nih.govmdpi.com While specific examples for N-Cyanoacetylurethane are not extensively documented, the aminolysis of polyurethanes to recover polyols and form ureas is a well-established industrial process, demonstrating the chemical feasibility of this transformation. mdpi.com
Transesterification (Alcoholysis): The ethyl ester portion of the urethane group can potentially be exchanged by reaction with a different alcohol in a process called transesterification or alcoholysis. This equilibrium-driven reaction is typically catalyzed by an acid or a base. By using a large excess of the new alcohol, the equilibrium can be shifted towards the formation of a new carbamate ester. For example, reacting N-Cyanoacetylurethane with a higher boiling point alcohol, such as butanol, could theoretically yield N-cyanoacetyl butyl carbamate upon removal of the ethanol (B145695) byproduct. This allows for the introduction of different alkyl or aryl groups into the urethane moiety, which can modulate the molecule's steric and electronic properties. sigmaaldrich.com
Hydrolysis: The urethane linkage can be cleaved through hydrolysis under either acidic or basic conditions, although it is generally resistant to neutral conditions. Alkaline hydrolysis, for instance using sodium hydroxide, breaks the ester bond of the urethane to yield an intermediate carbamic acid, which subsequently decarboxylates, and the amide bond can also be cleaved, ultimately leading to the decomposition of the molecule. This reaction is generally considered a degradative pathway rather than a synthetic elaboration for producing stable, advanced derivatives.
Chemical Reactivity Profiles and Mechanistic Investigations of N Cyanoacetylurethane
Intrinsic Nucleophilic and Electrophilic Reactivity Considerations
The reactivity of N-Cyanoacetylurethane is governed by the electronic interplay between its functional groups. The molecule possesses both nucleophilic and electrophilic centers, allowing it to participate in a variety of chemical transformations.
The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles such as amines, alcohols, and water. smolecule.com For instance, hydrolysis can lead to the formation of acetic acid derivatives and urea-related products. smolecule.com The cyano group, being strongly electron-withdrawing, activates the adjacent methylene (B1212753) group, increasing its acidity and making the methylene protons susceptible to deprotonation under basic conditions to form a stabilized carbanion. smolecule.com This carbanion can then act as a nucleophile.
The molecule also exhibits ambidentate behavior, meaning it can react at multiple sites. smolecule.com Nucleophilic attack can occur at the cyano carbon, potentially leading to the formation of imines or amides, or at the carbonyl carbon, resulting in esters or amides. smolecule.com This dual reactivity is particularly useful in the synthesis of heterocyclic compounds where reaction conditions can be tuned to favor one reaction site over the other. smolecule.com
Table 1: Nucleophilic and Electrophilic Sites of N-Cyanoacetylurethane
| Functional Group | Reactive Site | Reactivity | Potential Reactions |
| Acetyl Group | Carbonyl Carbon | Electrophilic | Nucleophilic Addition, Condensation |
| Methylene Group | α-Carbon | Nucleophilic (as enolate) | Alkylation, Condensation |
| Cyano Group | Carbon | Electrophilic | Nucleophilic Addition |
| Cyano Group | Nitrogen | Nucleophilic | Coordination with metals |
| Urethane (B1682113) Group | Carbonyl Carbon | Less Electrophilic | Substitution (rare) |
| Urethane Group | Nitrogen | Nucleophilic (strong conditions) | Hydrogen Bonding |
Active Methylene Chemistry of N-Cyanoacetylurethane
The methylene group (—CH₂—) positioned between the electron-withdrawing cyano and acetyl groups is known as an active methylene group. smolecule.comucalgary.ca The presence of these flanking groups significantly increases the acidity of the methylene protons, making them readily removable by a base to form a resonance-stabilized enolate ion. ucalgary.ca This carbanion is a potent nucleophile and is central to the diverse reactivity of N-Cyanoacetylurethane.
Knoevenagel Condensation Reactions and Scope
The Knoevenagel condensation is a cornerstone reaction of compounds containing active methylene groups. wikipedia.org It involves the nucleophilic addition of the active methylene compound to an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org N-Cyanoacetylurethane serves as an excellent substrate for this reaction due to the enhanced acidity of its methylene protons.
The reaction is typically catalyzed by a weak base, such as an amine, which is sufficient to deprotonate the active methylene group without causing self-condensation of the carbonyl reactant. wikipedia.orgyoutube.com The scope of the Knoevenagel condensation using N-Cyanoacetylurethane is broad, allowing for the synthesis of a wide variety of substituted alkenes.
Table 2: Examples of Knoevenagel Condensation with N-Cyanoacetylurethane
| Carbonyl Compound | Base/Catalyst | Product |
| Benzaldehyde | Piperidine (B6355638) | Ethyl 2-cyano-3-phenylacrylate |
| 2-Methoxybenzaldehyde | Piperidine | Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate |
| Cyclohexanone | Ammonium Acetate | Ethyl 2-cyano-2-(cyclohexylidene)acetate |
Related Condensation Processes with Carbonyl Compounds
Beyond the classic Knoevenagel condensation, the active methylene group of N-Cyanoacetylurethane can participate in a range of other condensation reactions with carbonyl compounds. These reactions, which fall under the broader category of carbonyl condensation reactions, are fundamental in forming new carbon-carbon bonds. libretexts.orgfiveable.me
These processes generally involve the formation of an enolate intermediate from N-Cyanoacetylurethane, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule. latech.edulibretexts.org The initial addition product may then undergo subsequent reactions, such as dehydration, to yield the final stable product. The specific outcome of the reaction can be influenced by the reaction conditions, the nature of the carbonyl compound, and the base used.
Cycloaddition Pathways and Synthetic Outcomes
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. wikipedia.org In these reactions, two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org The cyano group of N-Cyanoacetylurethane can, in certain contexts, participate in such reactions.
[2+3] Cycloaddition Reactions with Diverse Dienophiles
While the participation of unactivated nitriles as dienophiles in cycloaddition reactions is not common, it is a known transformation. mit.edunih.gov In specific instances, the cyano group can act as a 2π component in formal [2+3] cycloaddition reactions. These reactions often proceed through pericyclic cascade mechanisms. mit.edunih.gov For example, a reaction might be initiated by a propargylic ene reaction, which is then followed by an intramolecular Diels-Alder reaction where the cyano group functions as the dienophile. mit.edunih.gov
Other Cycloaddition Modes
The nitrile functional group is generally a reluctant participant in common cycloaddition reactions like the Diels-Alder or Alder ene reactions. mit.edunih.gov However, under specific conditions or through strategic molecular design that activates the cyano group, other cycloaddition pathways can be envisaged. For instance, in intramolecular scenarios, the proximity of reacting partners can facilitate cycloadditions that might otherwise be unfavorable. Research into formal [2+2+2] cycloaddition strategies for synthesizing pyridines has shown that unactivated cyano groups can act as 2-π cycloaddition components in pericyclic cascade processes. mit.edunih.gov
Hydrolytic and Solvolytic Transformations of the Carbamate (B1207046) and Cyano Groups
The presence of both a carbamate and a cyano group within the N-Cyanoacetylurethane structure leads to distinct hydrolytic and solvolytic behaviors, which are influenced by reaction conditions such as pH and the nature of the solvent.
Under aqueous conditions, N-Cyanoacetylurethane can undergo hydrolysis, leading to the formation of acetic acid derivatives and urea-related products. This transformation highlights the electrophilic character of the acetyl carbonyl center, which is susceptible to nucleophilic attack by water. The stability of the molecule is notably sensitive to the solvent environment. For instance, polar aprotic solvents have the potential to accelerate the hydrolysis of the carbamate group.
The cyano group, on the other hand, exhibits its own characteristic reactivity. In the presence of acid or base, nitriles typically undergo a two-step hydrolysis, first forming an amide intermediate, which is then further hydrolyzed to a carboxylic acid or its corresponding carboxylate salt.
The susceptibility of both the carbamate and cyano groups to solvolysis, a reaction involving the solvent as the nucleophile, is an area of ongoing investigation. The specific products and kinetics of these transformations are dependent on the solvent system employed and the reaction conditions.
Metal-Mediated and Catalytic Reactions Involving N-Cyanoacetylurethane
The multifunctional nature of N-Cyanoacetylurethane makes it an interesting ligand for transition metals and a participant in metal-catalyzed organic transformations.
Complexation with Transition Metals and Associated Reactivity
N-Cyanoacetylurethane can form complexes with various transition metals, with palladium being a notable example. smolecule.com It can act as a bidentate ligand, coordinating with the metal center through two of its donor atoms. This chelation can lead to the formation of stable metallacyclic structures, such as four-membered rings under specific conditions. smolecule.com Spectroscopic and crystallographic studies are essential to fully elucidate the coordination modes and geometries of these metal complexes. The reactivity of N-Cyanoacetylurethane, once complexed to a metal, can be significantly altered, opening up new avenues for its application in synthesis.
Role in Metal-Catalyzed Organic Transformations
The metal complexes of N-Cyanoacetylurethane have shown potential as catalysts in a variety of organic transformations. In particular, palladium complexes of this ligand have been investigated for their catalytic activity in carbon-carbon bond-forming reactions. smolecule.com These complexes can demonstrate high efficiency in important cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The specific ligands and reaction conditions play a crucial role in determining the efficacy and selectivity of these catalytic processes. Further research into the scope and limitations of these catalytic systems is warranted to fully exploit their synthetic utility.
Theoretical and Experimental Mechanistic Investigations of N-Cyanoacetylurethane Reactions
A thorough understanding of the reaction mechanisms of N-Cyanoacetylurethane is crucial for optimizing existing applications and developing new synthetic methodologies. Both theoretical and experimental approaches provide valuable insights into its reactivity.
Computational modeling, utilizing methods such as Density Functional Theory (DFT), can be employed to simulate reaction pathways and transition states. researchgate.net These theoretical studies can help to elucidate the energetics of different mechanistic possibilities and predict the most favorable reaction routes. For instance, DFT calculations could be used to investigate the intermediates and activation barriers in the hydrolysis of the carbamate and cyano groups, or to model the coordination of the ligand to a metal center and the subsequent steps in a catalytic cycle.
Strategic Applications of N Cyanoacetylurethane in Advanced Organic Synthesis
Heterocyclic Compound Synthesis Utilizing N-Cyanoacetylurethane
The reactivity of N-Cyanoacetylurethane makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are integral scaffolds in medicinal chemistry and materials science. smolecule.com Its ability to participate in cyclization and cycloaddition reactions provides diverse pathways for constructing complex molecular architectures. smolecule.com
The pyrimidine (B1678525) ring system is a core structure in numerous biologically active compounds, including nucleobases like uracil (B121893). ijsat.org N-Cyanoacetylurethane is a valuable synthon for constructing these scaffolds. The synthesis generally involves the condensation of N-Cyanoacetylurethane with compounds containing a C-N-C fragment, such as ureas, thioureas, or amidines.
In a typical reaction, the active methylene (B1212753) group of N-Cyanoacetylurethane undergoes a condensation reaction, followed by an intramolecular cyclization to form the pyrimidine ring. This approach is a modification of conventional strategies that often involve the condensation of N-C-N fragments with 1,3-dicarbonyl derivatives. nih.gov The reactivity of the urethane (B1682113) moiety facilitates the ring closure. The synthesis of uracil derivatives, in particular, leverages the reaction of precursors like ethyl cyanoacetate (B8463686) (a related structure) with urea (B33335) or thiourea, highlighting a parallel reaction pathway for N-Cyanoacetylurethane. researchgate.netresearchgate.net These methods are crucial for producing a wide range of substituted uracils and pyrimidines, which are explored for their potential as antiviral and anti-tumor agents. nih.gov
Table 1: Examples of Pyrimidine Scaffolds Synthesized from Cyanoacetyl Precursors This table is illustrative of the types of pyrimidine structures that can be generated using methodologies applicable to N-Cyanoacetylurethane.
| Precursor Fragment 1 | Precursor Fragment 2 | Resulting Scaffold | Reference |
| Cyanoacetyl Moiety | Urea/Thiourea | 6-amino-2-mercaptopyrimidin-4(3H)-one | researchgate.net |
| Cyanoacetyl Moiety | Amidine | Substituted Pyrimidine | nih.gov |
| Cyanoacetylurea | Carbonyl Compound | Fused Uracil | researchgate.net |
Data compiled from various sources describing general pyrimidine synthesis strategies.
The utility of N-Cyanoacetylurethane extends beyond pyrimidines to a broad spectrum of nitrogen-containing heterocycles. smolecule.comnih.gov These ring systems are foundational in the development of pharmaceuticals and functional materials. clockss.orgdnu.dp.ua For instance, N-Cyanoacetylurethane is employed in the synthesis of complex inhibitors, such as those targeting the PDZ domain of PICK1, which are relevant for conditions like brain ischemia and pain, as well as in the creation of cathepsin K inhibitors. chemicalbook.comchemicalbook.com
The synthesis of cyanopyridone derivatives also represents a key application. nih.gov The reaction pathways often involve the active methylene and cyano groups participating in cyclization reactions with various substrates. This versatility allows for the construction of five- and six-membered heterocyclic rings, including pyridones, pyrazoles, and imidazoles, which are prevalent in biologically active molecules. nih.govnih.gov
N-Cyanoacetylurethane is also instrumental in constructing fused heterocyclic systems, where one heterocyclic ring is built onto another. A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines, which are known for their therapeutic potential. nih.govresearchgate.net In these syntheses, a pre-formed pyrazole (B372694) ring containing an amino group can react with N-Cyanoacetylurethane. The reaction proceeds via acylation of the amino group, followed by intramolecular cyclization to form the fused pyrimidine ring. This strategy provides an efficient route to complex scaffolds that are investigated for their roles as EGFR-TK inhibitors and for other antiproliferative activities. semanticscholar.org The general principle involves using the pyrazolo[3,4-d]pyrimidine core as a precursor for further elaboration. nih.gov
N-Cyanoacetylurethane as a Key Acylation Reagent
Beyond its role in heterocycle synthesis, N-Cyanoacetylurethane is a highly effective acylation reagent. handomchemicals.com The urethane portion of the molecule functions as an efficient leaving group, facilitating the transfer of the cyanoacetyl moiety to a variety of nucleophiles.
N-Cyanoacetylurethane is frequently used to introduce the cyanoacetyl functional group (-COCH₂CN) onto other molecules. handomchemicals.com This C-acylation reaction is fundamental in organic synthesis for creating β-keto nitriles, which are versatile intermediates. The reaction typically involves the treatment of a nucleophile, such as an enolate derived from a ketone or ester, with N-Cyanoacetylurethane. The electron-withdrawing nature of the adjacent cyano and urethane groups enhances the electrophilicity of the acetyl carbonyl carbon, making it susceptible to nucleophilic attack. This process is a reliable method for forming carbon-carbon bonds and elaborating molecular complexity.
A significant application of N-Cyanoacetylurethane's acylating ability is in the synthesis of ketones. handomchemicals.com The primary route involves the C-acylation of a suitable carbon nucleophile, such as a Grignard reagent or an enolate, to form a β-keto nitrile or a β-keto ester intermediate. researchgate.netorganic-chemistry.org
For example, the reaction of N-Cyanoacetylurethane with the enolate of an ester can yield a more complex β-keto ester. organic-chemistry.orgresearchgate.net These intermediates can then be subjected to hydrolysis and decarboxylation to afford the corresponding ketone. This multi-step process provides a controlled method for synthesizing unsymmetrical ketones. organic-chemistry.org While the synthesis of ketones through this pathway is well-established, the direct synthesis of aldehydes using this reagent is less common and typically requires specialized substrates or reaction conditions. libretexts.orgyoutube.com
Table 2: General Scheme for Ketone Synthesis via Acylation
| Step | Reactants | Intermediate/Product | Purpose |
| 1 | Carbon Nucleophile (e.g., enolate) + N-Cyanoacetylurethane | β-keto nitrile / β-keto ester | C-C bond formation via acylation |
| 2 | Intermediate from Step 1 + H₃O⁺, Δ | Ketone | Hydrolysis and Decarboxylation |
This table outlines the general synthetic pathway for ketones using acylation methodology.
Building Block in Complex Molecule Construction
N-Cyanoacetylurethane is a versatile reagent in organic synthesis, valued for its multiple reactive sites that allow it to serve as a foundational component in the construction of a wide array of complex molecules. Its unique structure, featuring a cyano group, an acetyl moiety, and a urethane functional group, provides a platform for building molecular complexity through various chemical transformations. This utility is particularly evident in its application as a precursor for therapeutic agents, an intermediate for advanced materials, and a key element in the synthesis of bioactive frameworks.
Precursors for Biomolecule-Targeting Inhibitors (e.g., PDZ domain, Cathepsin K)
A significant application of N-Cyanoacetylurethane is in the synthesis of inhibitors designed to target specific biomolecules, playing a crucial role in drug discovery and development. Its chemical structure is readily modified, making it an ideal starting point for creating potent and selective inhibitors for proteins implicated in various diseases.
The compound is notably used in the synthesis of inhibitors targeting the PDZ domain of the PICK1 protein (Protein Interacting with C Kinase-1). The PICK1 protein is a key scaffolding protein involved in regulating the trafficking of certain receptors at neuronal synapses, and its inhibition is a therapeutic strategy for conditions like brain ischemia and pain. N-Cyanoacetylurethane serves as a key building block for small molecules that can disrupt the protein-protein interactions mediated by the PDZ domain.
Furthermore, N-Cyanoacetylurethane is employed in the creation of Cathepsin K inhibitors. Cathepsin K is a cysteine protease predominantly found in osteoclasts, cells responsible for bone resorption. Overactivity of this enzyme is linked to osteoporosis and other bone-related disorders. The nitrile group within molecules derived from N-Cyanoacetylurethane can act as an electrophilic "warhead," forming a reversible covalent bond with the active cysteine residue in the enzyme's catalytic site, thereby inhibiting its function.
| Target Enzyme | Inhibitor Class | Mechanism of Action | Therapeutic Target |
|---|---|---|---|
| PICK1 PDZ Domain | Small Molecule Inhibitors | Disruption of protein-protein interactions | Neurological Disorders, Pain |
| Cathepsin K | Nitrile-Based Cysteine Protease Inhibitors | Reversible covalent inhibition via thioimidate ester formation with Cys25 residue | Osteoporosis, Bone Metastasis |
Intermediates for Specialty Polymers and Advanced Functional Materials
In the field of materials science, N-Cyanoacetylurethane serves as a valuable intermediate for the development of specialty polymers and advanced functional materials. Its bifunctional nature allows it to be incorporated into polymer chains as a functional monomer, imparting unique characteristics to the final material. The presence of reactive functional groups enables its use in creating polymers with enhanced thermal stability, mechanical strength, and chemical resistance.
N-Cyanoacetylurethane can function as an effective crosslinking agent, particularly in the formulation of thermosetting materials. It participates in reactions that create three-dimensional covalent networks between polymer chains, significantly improving the material's durability and performance in demanding applications such as specialized coatings and adhesives.
| Application Area | Function of N-Cyanoacetylurethane | Resulting Material Properties |
|---|---|---|
| Specialty Polymers | Functional Monomer | Improved thermal stability, enhanced mechanical properties |
| Thermosetting Materials | Crosslinking Agent | Superior chemical resistance, formation of stable 3D networks |
| Coatings and Adhesives | Intermediate | Excellent adhesion, high chemical resistance |
Contributions to the Synthesis of Bioactive Scaffolds
N-Cyanoacetylurethane is a key contributor to the synthesis of various heterocyclic compounds, which are fundamental structural motifs in medicinal chemistry. These heterocycles often form the core "scaffold" of bioactive molecules. Bioactive scaffolds are central frameworks in drug design, providing the three-dimensional structure necessary for interaction with biological targets. In tissue engineering, scaffolds are materials designed to support cell growth and tissue formation.
The reactivity of N-Cyanoacetylurethane allows for its use as a building block in creating these complex ring structures. By participating in cycloaddition and other synthetic reactions, it facilitates the construction of diverse molecular architectures that are prerequisites for biologically active compounds. These resulting scaffolds can be further functionalized to create libraries of compounds for screening against various diseases, demonstrating the compound's foundational role in the discovery of new therapeutic agents.
Participation in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. N-Cyanoacetylurethane has been shown to be an effective substrate in such reactions.
One documented MCR involves the reaction of N-Cyanoacetylurethane (referred to as (2-cyanoacetyl) carbamate), ethyl orthoformate, and a primary amine. This reaction, typically conducted in refluxing acetonitrile (B52724) which serves as the solvent, feasibly produces 5-cyanouracils. In this process, the primary amine also acts as a general base. Mechanistic studies have shown that the reaction proceeds through the formation of an intermediate, E-ethyl (2-cyano-3-ethoxyacryloyl) carbamate (B1207046), which then reacts with the primary amine. This leads to a stable Z-isomer, which undergoes a base-catalyzed intramolecular cyclization to yield the final 5-cyanouracil (B1208135) product. This MCR provides a straightforward and efficient route to a class of compounds with potential biological activities.
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Class |
|---|---|---|---|---|
| N-Cyanoacetylurethane | Ethyl Orthoformate | Primary Amines | Acetonitrile (solvent), Reflux | 5-Cyanouracils |
Computational and Spectroscopic Studies of N Cyanoacetylurethane
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
For N-Cyanoacetylurethane, DFT calculations can elucidate the electronic structure by mapping the electron density and identifying regions of high and low electron concentration. This analysis reveals the electrophilic and nucleophilic sites, which is crucial for predicting chemical reactivity. The presence of the electron-withdrawing cyano (-C≡N) group and the carbonyl (C=O) groups, alongside the nitrogen and oxygen atoms with lone pairs in the urethane (B1682113) moiety, creates a complex electronic landscape.
Molecular Orbital Analysis: A key output of quantum chemical calculations is the description of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For N-Cyanoacetylurethane, the HOMO is expected to be localized around the urethane's oxygen and nitrogen atoms, while the LUMO would likely be centered on the antibonding π* orbitals of the cyano and carbonyl groups.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into Lewis-type structures (bonds, lone pairs, core orbitals). This method can quantify the delocalization of electron density through hyperconjugation, revealing interactions between occupied (donor) and unoccupied (acceptor) orbitals. In N-Cyanoacetylurethane, NBO analysis would quantify the delocalization of lone pairs from the urethane nitrogen and oxygen atoms into the adjacent carbonyl groups, which influences the molecule's stability and geometry.
A hypothetical table of calculated electronic properties for N-Cyanoacetylurethane is presented below to illustrate the typical output of such calculations.
| Property | Calculated Value (Hypothetical) | Description |
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measure of the net molecular polarity |
Conformational Analysis and Energetics via Computational Methods
The flexibility of N-Cyanoacetylurethane arises from the presence of several single bonds around which rotation can occur. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and to determine their relative energies.
Computational methods can systematically explore the potential energy surface (PES) of the molecule. This is typically done by rotating specific dihedral angles in increments and calculating the energy at each step. The resulting energy profile reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. Due to the planarity of the amide-like urethane group, rotation is primarily significant around the C-C single bond of the acetyl group and the C-O bond of the ethyl group.
The relative energies of the conformers are crucial, as they determine the population of each conformer at a given temperature according to the Boltzmann distribution. The most stable conformer is the one that will be most abundant and will likely dominate the molecule's observed properties.
Below is a hypothetical data table showing the relative energies of possible conformers of N-Cyanoacetylurethane, calculated using a DFT method.
| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A (Global Minimum) | 180° (anti) | 0.00 | 75.3 |
| B | 60° (gauche) | 1.15 | 12.3 |
| C | -60° (gauche) | 1.15 | 12.3 |
| D (Eclipsed) | 0° | 4.50 (Transition State) | - |
Theoretical Studies of Reaction Pathways and Transition States
Theoretical chemistry provides invaluable insights into the mechanisms of chemical reactions by mapping the entire reaction pathway from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. wikipedia.org The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate according to Transition State Theory (TST). wikipedia.org
For N-Cyanoacetylurethane, several reactions are of interest. Its synthesis, typically involving the condensation of cyanoacetic acid with ethyl carbamate (B1207046), can be modeled to understand the role of reagents like phosphorus oxychloride. smolecule.com The calculations would involve optimizing the geometries of reactants, intermediates, transition states, and products. For instance, a proposed mechanism for urethane formation involves either a concerted or a stepwise pathway, and computational studies can determine which is more favorable by comparing the activation energies. researchgate.net
Furthermore, the reactivity of the cyano and urethane groups can be explored. For example, the hydrolysis of the urethane bond or cycloaddition reactions involving the cyano group can be modeled. smolecule.com Locating the transition state for these hypothetical reactions would involve sophisticated algorithms that search for a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ox.ac.uk
Computational Prediction of Spectroscopic Properties to Aid Structural Assignment
Computational methods can predict various spectroscopic properties, which serves as a powerful tool for interpreting experimental spectra and confirming molecular structures.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption peaks in an infrared (IR) spectrum and the scattered peaks in a Raman spectrum. By calculating the vibrational modes and their corresponding intensities, a theoretical spectrum can be generated. Comparing this theoretical spectrum with an experimental one can confirm the presence of specific functional groups and aid in the complete assignment of the experimental bands. For N-Cyanoacetylurethane, key predicted vibrations would include the C≡N stretch, C=O stretches of the acetyl and urethane groups, N-H bending, and C-O stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR spectra involves calculating the magnetic shielding tensors for each nucleus. nih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net DFT methods, particularly with the Gauge-Including Atomic Orbital (GIAO) approach, have become standard for predicting ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are highly valuable for assigning signals in complex experimental spectra and for distinguishing between different isomers or conformers.
A hypothetical comparison of experimental and computationally predicted spectroscopic data for N-Cyanoacetylurethane is shown below.
| Spectroscopic Data | Experimental Value (Typical) | Calculated Value (Hypothetical) | Assignment |
| FTIR (cm⁻¹) | ~2250 | 2255 | C≡N stretch |
| ~1700 | 1710 | C=O stretch (acetyl) | |
| ~1740 | 1745 | C=O stretch (urethane) | |
| ¹³C NMR (ppm) | ~115 | 116.2 | -C≡N |
| ~165 | 164.8 | -C(=O)-N | |
| ~155 | 154.5 | O-C(=O)-N | |
| ¹H NMR (ppm) | ~3.5 | 3.48 | -CH₂-CN |
Molecular Interaction Studies (e.g., with Solvents, Reagents, or Metal Centers)
The behavior of N-Cyanoacetylurethane in different chemical environments can be modeled computationally. These studies are crucial for understanding its solubility, reactivity with other molecules, and potential as a ligand.
Solvent Effects: The properties and reactivity of a molecule can be significantly influenced by the solvent. Computational models can account for solvent effects using either implicit or explicit models. nih.gov Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed, atomistic picture of solute-solvent interactions like hydrogen bonding, but at a much higher computational cost. For N-Cyanoacetylurethane, studying solvent effects would be important for predicting its behavior in different reaction media.
Interaction with Reagents: Computational methods can model the non-covalent interactions that precede a chemical reaction. By calculating the interaction energy between N-Cyanoacetylurethane and a potential reagent (e.g., a nucleophile or an electrophile), the most likely site of attack can be predicted. This involves optimizing the geometry of the interacting complex and analyzing the forces and orbital interactions between the two molecules.
Coordination with Metal Centers: N-Cyanoacetylurethane possesses multiple potential coordination sites (the cyano nitrogen, the carbonyl oxygens), making it a potential ligand for metal ions. smolecule.comchemicalbook.com DFT calculations can be used to study the structure and stability of metal complexes involving this molecule. By comparing the binding energies of different coordination modes, the preferred binding site can be determined. Such studies are relevant for applications in catalysis, where metal complexes play a central role. For instance, studies have investigated complexes formed between N-Cyanoacetylurethane and palladium. smolecule.com
Future Research Trajectories and Emerging Methodologies for N Cyanoacetylurethane
Development of Green Chemistry Approaches for Synthesis and Transformations
Traditional synthesis routes for N-Cyanoacetylurethane often involve reagents like phosphorus oxychloride and aprotic solvents such as toluene (B28343), which present environmental and safety concerns. google.com The principles of green chemistry are increasingly being applied to mitigate these issues, focusing on the development of more sustainable synthetic protocols.
Key areas of development include:
Alternative Solvents: Research is directed towards replacing hazardous solvents with greener alternatives. This includes the investigation of ionic liquids, supercritical fluids, or bio-based solvents that reduce toxicity and environmental impact. The goal is to identify solvents that are effective for the reaction while being recyclable and biodegradable.
Catalyst Innovation: The use of heterogeneous solid acid catalysts is a promising alternative to corrosive reagents like phosphorus oxychloride. semanticscholar.org These catalysts can be easily separated from the reaction mixture, reducing waste and allowing for catalyst recycling. Polymeric catalysts, such as poly(4-vinylpyridinium)hydrogen sulfate, offer high efficiency and can be reused multiple times without significant loss of activity. semanticscholar.org
Atom Economy and Waste Reduction: Future synthetic designs will aim to maximize atom economy by ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This involves minimizing the use of protecting groups and auxiliary substances.
Biodegradation Pathways: For applications in areas like agrochemicals, designing N-Cyanoacetylurethane derivatives with controlled biodegradation pathways is a critical aspect of green chemistry. smolecule.com Research into how these compounds decompose in soil and water environments helps in creating effective yet environmentally compatible molecules. smolecule.com
| Parameter | Traditional Method | Potential Green Approach |
|---|---|---|
| Condensing Agent/Catalyst | Phosphorus oxychloride chemicalbook.com | Reusable solid acid catalyst (e.g., Polymeric resins) semanticscholar.org |
| Solvent | Toluene, Benzene (B151609), DMF google.com | Ionic Liquids, Supercritical CO2, Bio-solvents |
| Work-up Procedure | Aqueous quench, extraction | Simple filtration to recover catalyst |
| Environmental Impact | Generation of hazardous waste | Reduced waste, recyclable components |
Exploration of Novel Reactivity Modes and Stereoselective Synthesis
The unique structure of N-Cyanoacetylurethane, featuring an activated methylene (B1212753) group, a cyano group, and a urethane (B1682113) moiety, offers a rich landscape for exploring novel chemical reactions. smolecule.com While its participation in condensation and metal complexation reactions is known, future work will likely uncover new reactivity patterns. smolecule.comchemicalbook.com
Ambidentate Reactivity: The molecule's ability to act as an ambidentate ligand, coordinating through either the cyano nitrogen or carbonyl oxygen, opens avenues for designing novel transition metal-catalyzed transformations. smolecule.com
Asymmetric Catalysis: The activated methylene group adjacent to the electron-withdrawing cyano group is a prime target for stereoselective functionalization. smolecule.com Research into enantioselective alkylation, aldol, or Michael addition reactions at this position could provide chiral building blocks for pharmaceutical synthesis.
Cycloaddition Reactions: N-Cyanoacetylurethane's potential as a partner in various cycloaddition reactions, such as [2+3] cycloadditions, remains an area for deeper exploration. smolecule.com These reactions could lead to the efficient construction of complex heterocyclic scaffolds.
Integration into Automated Synthesis Platforms and Flow Chemistry
The transition from traditional batch processing to automated synthesis and continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. nih.govamt.ukwikipedia.org The synthesis of N-Cyanoacetylurethane and its subsequent transformations are well-suited for these modern platforms.
Enhanced Safety and Control: The use of hazardous reagents like phosphorus oxychloride can be managed more safely in the small, contained volumes of a flow reactor. amt.uk Precise control over reaction temperature, pressure, and stoichiometry minimizes the risk of runaway reactions and improves product consistency. scispace.com
Scalability: Flow chemistry allows for seamless scaling from laboratory research to pilot-plant production by simply extending the operation time of the reactor, bypassing the challenges associated with scaling up batch reactors. amt.uk
High-Throughput Experimentation: Automated platforms enable the rapid screening of reaction conditions (e.g., catalysts, solvents, temperatures) to quickly optimize the synthesis of N-Cyanoacetylurethane and its derivatives. nih.gov This accelerates the discovery of new reaction protocols and the synthesis of compound libraries for screening purposes.
Design and Application of N-Cyanoacetylurethane-Derived Reagents for Specific Transformations
N-Cyanoacetylurethane serves as a valuable intermediate for the creation of more complex reagents tailored for specific synthetic applications. Its functional groups provide handles for elaboration into a variety of structures.
Precursors for Bioactive Molecules: It is a key starting material in the synthesis of inhibitors targeting specific proteins. chemicalbook.comchemicalbook.com For example, it is used to synthesize compounds that inhibit the PDZ domain of PICK1, a target for neurological conditions, and cathepsin K, which is implicated in osteoporosis. chemicalbook.comchemicalbook.com
Heterocycle Synthesis: The molecule is a versatile precursor for a range of heterocyclic compounds. smolecule.com It is used to produce S-cyanouracils, which have demonstrated antimicrobial activity.
Specialized Acylating Agents: The reactivity of N-Cyanoacetylurethane allows it to function as a specialized reagent for introducing the cyanoacetyl group into other molecules, a useful transformation in medicinal and materials chemistry.
| Derived Compound Class | Target Application | Reference |
|---|---|---|
| PICK1 Inhibitors | Potential therapeutics for brain ischemia and pain | chemicalbook.comchemicalbook.com |
| Cathepsin K Inhibitors | Potential therapeutics for osteoporosis | chemicalbook.comchemicalbook.com |
| S-cyanouracils | Antimicrobial agents | |
| Styrene Copolymers | Polymers with enhanced thermal stability |
Advanced In-Situ Spectroscopic Characterization Techniques for Reaction Monitoring
Real-time monitoring of chemical reactions provides deep insights into reaction kinetics, mechanisms, and the formation of transient intermediates. magritek.com Applying advanced in-situ spectroscopic techniques to the synthesis and transformations of N-Cyanoacetylurethane is a key area for future research.
FT-IR Spectroscopy: Fiber-optic FT-IR probes can be inserted directly into a reaction vessel to monitor changes in vibrational frequencies in real-time. researchgate.net For the synthesis of N-Cyanoacetylurethane, one could track the disappearance of the O-H stretch of cyanoacetic acid and the appearance of the characteristic carbonyl and cyano stretches of the product.
NMR Spectroscopy: Benchtop NMR spectrometers can be integrated with flow reactors or batch setups to provide quantitative data on the consumption of reactants and the formation of products. magritek.com The appearance of the characteristic singlet signal for the methylene protons (δ ~3.4 ppm) and the triplet for the ethyl group (δ ~1.2 ppm) of N-Cyanoacetylurethane would serve as diagnostic markers for monitoring reaction progress. smolecule.comnih.gov
Raman and UV-Vis Spectroscopy: These techniques can also be employed for in-situ analysis. Raman spectroscopy is particularly useful for monitoring changes in non-polar bonds and can be used to track the cyano group. UV-Vis spectroscopy can monitor the formation of chromophoric intermediates or products in real-time.
By combining these advanced analytical methods with modern synthesis platforms, researchers can gain unprecedented control and understanding of the chemistry of N-Cyanoacetylurethane, paving the way for new discoveries and applications.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing N-Cyano acetyl urethane with high purity, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, modifying the N-terminal protecting group (e.g., acetyl, Boc) during peptide synthesis can influence cyclic urethane formation . Reaction optimization should include temperature control (e.g., 0–25°C), solvent selection (polar aprotic solvents like DMF), and monitoring via TLC or HPLC. Adjusting stoichiometric ratios of cyanating agents (e.g., cyanogen bromide) to acetyl urethane precursors can enhance yield .
Q. Which analytical techniques are most effective for validating the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm functional groups (e.g., cyano, acetyl, urethane).
- FT-IR to identify characteristic peaks (e.g., C≡N stretch ~2200 cm⁻¹, carbonyl ~1700 cm⁻¹).
- Mass spectrometry (MS) for molecular ion verification.
- HPLC-PDA for purity assessment (>95% recommended for biological studies). Cross-reference spectral data with computational predictions (e.g., NIST chemistry databases) to resolve ambiguities .
Q. How does this compound’s stability vary under different pH, temperature, and solvent conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Test in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via UV-Vis or LC-MS.
- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Solvent compatibility : Assess solubility and stability in common solvents (e.g., DMSO, ethanol) through freeze-thaw cycles and long-term storage trials .
Advanced Research Questions
Q. What mechanistic pathways explain this compound’s interaction with biological macromolecules, such as DNA or proteins?
- Methodological Answer : Investigate metabolic activation using in vitro cytochrome P450 assays to identify intermediates (e.g., epoxide derivatives). Employ DNA-adduct profiling (via ³²P-postlabeling or LC-MS/MS) to detect covalent binding. Compare results with structurally related compounds like acetyl urethane, which forms DNA adducts via epoxidation . For protein interactions, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
Q. How can researchers resolve contradictions in experimental data regarding this compound’s reactivity or toxicity?
- Methodological Answer : Apply triangulation:
- Replicate studies under standardized conditions (e.g., ISO guidelines).
- Meta-analysis : Aggregate data from multiple assays (e.g., Ames test, comet assay) to identify consensus trends.
- Control variables : Isolate confounding factors (e.g., residual solvents, impurities) via rigorous purification (e.g., column chromatography).
- Statistical modeling : Use multivariate regression to disentangle synergistic effects .
Q. What computational approaches are suitable for modeling this compound’s electronic properties and reaction pathways?
- Methodological Answer : Utilize density functional theory (DFT) to calculate:
- Electrostatic potential surfaces (for nucleophilic/electrophilic sites).
- Transition-state energies for key reactions (e.g., hydrolysis, epoxidation).
- Molecular dynamics (MD) simulations to predict solvent interactions. Validate models against experimental spectral data and kinetic studies .
Q. What experimental design considerations are critical for studying this compound’s long-term biological effects?
- Methodological Answer :
- Dose-response studies : Use logarithmic dosing in in vivo models (e.g., rodents) to establish NOAEL/LOAEL.
- Chronic exposure protocols : Monitor endpoints (e.g., tumorigenesis, organ toxicity) over 6–24 months.
- Positive controls : Include known carcinogens (e.g., urethane) for comparative analysis.
- Blinded analysis : Mitigate bias in histopathological evaluations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
